2,3,4,5,6-Pentafluorophenylacetic acid

Übersicht

Beschreibung

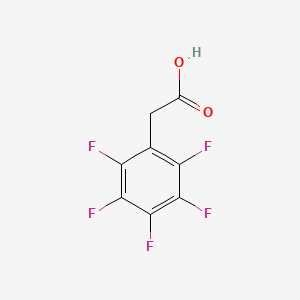

2,3,4,5,6-Pentafluorophenylacetic acid is a fluorinated organic compound with the molecular formula C8H3F5O2 and a molecular weight of 226.10 g/mol . It is characterized by the presence of five fluorine atoms attached to a phenyl ring, which significantly alters its chemical properties compared to non-fluorinated analogs . This compound is used in various scientific research applications due to its unique reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3,4,5,6-Pentafluorophenylacetic acid can be synthesized through several methods. One common route involves the reaction of pentafluorobenzene with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These methods ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5,6-Pentafluorophenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetic acids, while oxidation and reduction reactions can produce a range of carboxylic acids, ketones, alcohols, and aldehydes .

Wissenschaftliche Forschungsanwendungen

2,3,4,5,6-Pentafluorophenylacetic acid (PFPAA) is a fluorinated organic compound with a wide range of applications in biochemical reactions, medicinal chemistry, and chemical research. PFPAA's unique properties, derived from its five fluorine atoms attached to a phenyl ring, enhance its reactivity and stability, making it valuable for various scientific purposes.

Scientific Research Applications

PFPAA plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated compounds. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can inhibit certain enzymes involved in metabolic pathways by binding to their active sites, thereby altering their activity. The interactions between this compound and biomolecules are primarily driven by its fluorine atoms, which can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins.

Synthesis of Fluorinated Compounds

PFPAA is a key building block in the synthesis of various fluorinated compounds, which are of interest in pharmaceutical and agrochemical research. The introduction of fluorine atoms into organic molecules can alter their physical, chemical, and biological properties, leading to novel drugs and pesticides with improved efficacy and metabolic stability.

Enzyme Inhibition Studies

PFPAA can be used to study enzyme mechanisms and develop enzyme inhibitors. Its ability to bind to the active sites of enzymes makes it a valuable tool for understanding enzyme function and designing targeted inhibitors.

Modification of Silica Surfaces

PFPAA can be used to modify silica surfaces for use in chromatography . Modified silica can then be used as a stationary phase in chromatographic separations, particularly for separating molecules with similar polarity, chemical structure, and slightly different molecular shapes .

PFPAA exhibits significant biological activity and has potential applications in medicinal chemistry and biochemical research.

Effects on Cellular Processes

PFPAA can influence cell signaling pathways by modulating the activity of key signaling molecules. Additionally, it has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. This compound can also impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of PFPAA involves its binding interactions with biomolecules. It can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their activity. The compound’s effects on gene expression are mediated through its interactions with transcription factors, which can either promote or inhibit the transcription of specific genes.

Wirkmechanismus

The mechanism of action of 2,3,4,5,6-pentafluorophenylacetic acid involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity and function.

Pathways Involved: The fluorine atoms enhance the compound’s ability to form hydrogen bonds and van der Waals interactions, leading to strong binding affinities with target molecules.

Vergleich Mit ähnlichen Verbindungen

2,3,4,5,6-Pentafluorophenylacetic acid can be compared with other fluorinated phenylacetic acids, such as:

4-Fluorophenylacetic acid: Contains a single fluorine atom, resulting in different reactivity and stability.

2,3,4,5,6-Pentafluorobenzoic acid: Similar structure but with a carboxylic acid group directly attached to the phenyl ring.

2,3,4,5,6-Pentafluorobenzaldehyde: Contains an aldehyde group instead of a carboxylic acid group.

The uniqueness of this compound lies in its multiple fluorine substitutions, which significantly enhance its chemical stability and reactivity compared to its analogs .

Biologische Aktivität

2,3,4,5,6-Pentafluorophenylacetic acid (PFPAA) is a fluorinated organic compound recognized for its significant biological activity and potential applications in various fields including medicinal chemistry and biochemical research. This article delves into its biological mechanisms, effects on cellular processes, and relevant research findings.

Overview of this compound

- Chemical Formula : C8H3F5O2

- Molecular Weight : 226.10 g/mol

- CAS Number : 653-21-4

PFPAA is characterized by five fluorine atoms attached to a phenyl ring, which enhances its reactivity and stability compared to less fluorinated analogs. The unique electronic properties of the fluorine substituents may improve binding affinity to biological targets, making it an interesting compound for drug development and enzyme inhibition studies.

Interaction with Biological Molecules

PFPAA exhibits notable interactions with various biomolecules:

- Enzyme Inhibition : PFPAA can inhibit enzymes by binding to their active sites, thus preventing substrate interaction and catalytic activity. This mechanism is crucial in metabolic pathways where specific enzyme activity needs modulation.

- Protein Binding : The compound's fluorine atoms enhance hydrophobic interactions with proteins, potentially increasing membrane permeability and facilitating better drug delivery systems.

Cellular Effects

The biological effects of PFPAA can be summarized as follows:

- Influence on Cell Signaling : PFPAA modulates key signaling pathways by interacting with signaling molecules and transcription factors. This can lead to alterations in gene expression and cellular responses.

- Metabolic Activity : The compound affects cellular metabolism by either activating or inhibiting metabolic enzymes, which can lead to changes in energy production and metabolite levels.

Enzyme Inhibition Studies

Research has shown that derivatives of PFPAA have potential as anti-inflammatory agents due to their ability to inhibit specific enzymes involved in inflammatory pathways. For example:

- A study evaluated the binding affinity of PFPAA derivatives to cyclooxygenase enzymes (COX), indicating their potential as therapeutic agents in managing inflammation.

Pharmacological Applications

PFPAA has been investigated for its role in drug development:

- Fluorinated Drug Design : Its derivatives are being explored for improved pharmacokinetic properties in pharmaceuticals targeting specific biological pathways. The enhanced lipophilicity due to fluorination is believed to contribute positively to drug absorption and efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluorophenylacetic Acid | One fluorine atom on phenyl ring | Less stable than pentafluorinated analogs |

| 2,3-Difluorophenylacetic Acid | Two fluorine atoms | Lower lipophilicity compared to pentafluorinated compounds |

| 2-(Trifluoromethyl)phenylacetic Acid | One trifluoromethyl group | Different electronic properties affecting reactivity |

The high degree of fluorination combined with the carboxylic acid functionality in PFPAA enhances its reactivity profile significantly compared to its analogs.

Eigenschaften

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCODSNZJOVMHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215642 | |

| Record name | (Pentafluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-21-4 | |

| Record name | 2,3,4,5,6-Pentafluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=653-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pentafluorophenyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pentafluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pentafluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (PENTAFLUOROPHENYL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2HFR5VJK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the crystal structure of a pentafluorophenylacetic acid-derived organotin compound reveal?

A1: Research on the anti-tumor properties of fluorinated carboxylate derivatives led to the characterization of the compound bis[tetraethyl-μ-hydroxyperfluorophenylacetato-μ3-oxoditin] [(F5C6CH2CO2)Et2Sn(OH)OSnEt2]2 []. This compound, featuring pentafluorophenylacetic acid as a ligand, exhibits a centrosymmetric Sn2O2 core. Two exocyclic tin atoms are attached to this core, bridged by two μ3-oxygen atoms. Notably, each pair of endo- and exo-cyclic tin centers is bridged by a hydroxy group, and each exocyclic tin atom is coordinated by a pentafluorophenylacetic acid ligand. This structure provides insights into the coordination chemistry of pentafluorophenylacetic acid with organometallic compounds. You can delve deeper into the structural details and analysis in the original research paper [].

Q2: Are there any computational studies exploring the properties of pentafluorophenylacetic acid?

A2: While experimental data on pentafluorophenylacetic acid is available, computational studies can provide complementary insights into its molecular properties. For example, researchers have employed vibrational spectroscopic analysis, hyperpolarizability calculations, natural bond orbital (NBO) analysis, and frontier molecular orbital (FMO) analysis to elucidate the electronic structure and bonding characteristics of pentafluorophenylacetic acid []. These computational approaches can contribute to a comprehensive understanding of the compound's reactivity and potential applications.

Q3: How does pentafluorophenylacetic acid contribute to the development of novel materials?

A3: Pentafluorophenylacetic acid plays a crucial role in designing lanthanide-based luminescent materials. Studies have shown its effectiveness in controlling the dimensionality and luminescent properties of monometallic Ln3+ and heterometallic Ln3+–Cd2+ complexes []. By influencing the coordination environment around the metal centers, pentafluorophenylacetic acid enables the fine-tuning of the emission color and intensity of these materials. This control over luminescent properties makes these complexes promising candidates for various applications, including optical sensors and light-emitting devices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.